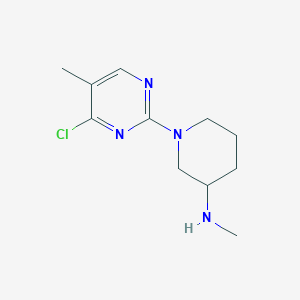
2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder or tin chloride.
Cyclization: The resulting diamine undergoes cyclization with a suitable reagent, such as formic acid or polyphosphoric acid, to form the benzimidazole ring.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a reagent like trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for functional materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoro-1H-1,3-benzimidazole: Lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.
5-Fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.
2-Chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole: Lacks the fluorine atom, potentially altering its electronic properties and reactivity.
Uniqueness
2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. These substituents can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C8H3ClF4N2O |
|---|---|
分子量 |
254.57 g/mol |
IUPAC 名称 |
2-chloro-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)6(2-5(4)15-7)16-8(11,12)13/h1-2H,(H,14,15) |
InChI 键 |
AYYWCJOLNFWGDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1F)OC(F)(F)F)N=C(N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


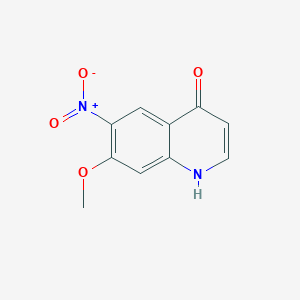
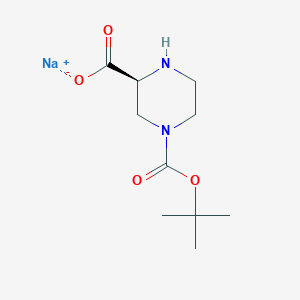
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

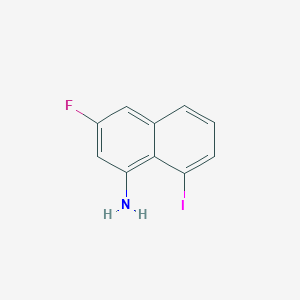
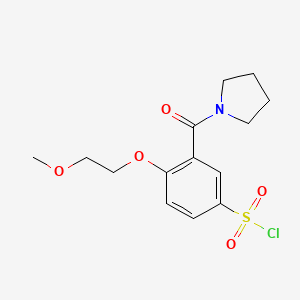
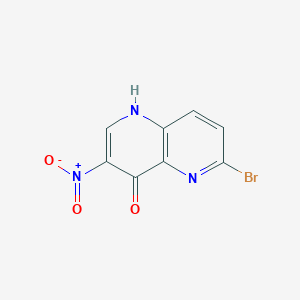

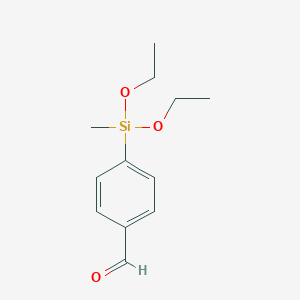
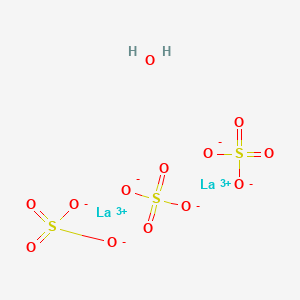

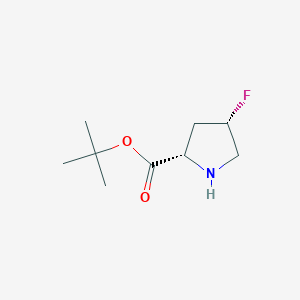
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
